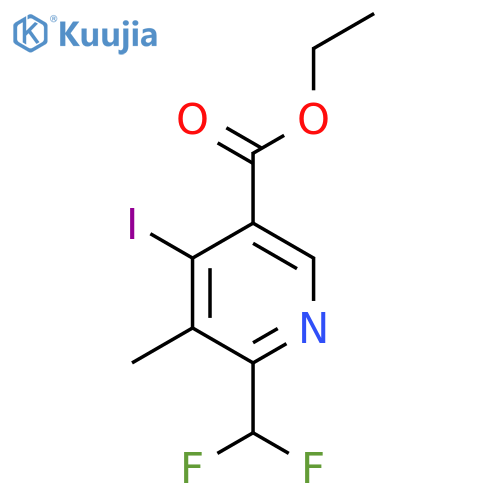Cas no 1805418-82-9 (Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate)

1805418-82-9 structure
商品名:Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate
CAS番号:1805418-82-9
MF:C10H10F2INO2
メガワット:341.093182086945
CID:4804472
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate
-
- インチ: 1S/C10H10F2INO2/c1-3-16-10(15)6-4-14-8(9(11)12)5(2)7(6)13/h4,9H,3H2,1-2H3
- InChIKey: CAJAUSNUGYZLQQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)OCC)=CN=C(C(F)F)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022898-250mg |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029022898-500mg |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
| Alichem | A029022898-1g |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate |
1805418-82-9 | 95% | 1g |
$2,952.90 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
1805418-82-9 (Ethyl 2-(difluoromethyl)-4-iodo-3-methylpyridine-5-carboxylate) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
